4-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
4-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromophenyl group at position 4 and a fluorophenyl group at position 1 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromophenyl and fluorophenyl groups.
Substitution Reactions: The bromophenyl and fluorophenyl groups can be introduced through substitution reactions. For example, a bromophenyl hydrazine can react with a fluorophenyl ketone to form the desired pyrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
4-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, potentially leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the fluorine atom.
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the bromine atom.
1-(4-Fluorophenyl)-3-(4-bromophenyl)prop-2-en-1-one: Contains both bromine and fluorine but in a different structural arrangement.
Uniqueness
The unique combination of bromine and fluorine atoms in 4-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine can impart distinct chemical properties, such as increased reactivity or binding affinity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H11BrFN3 |
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Molecular Weight |
332.17 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-(4-fluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11BrFN3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2 |
InChI Key |
AZJKPSHVSUKAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Br |
Origin of Product |
United States |
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